

Application Notes and Protocols for SJF-1528, an EGFR/HER2 PROTAC Degrader

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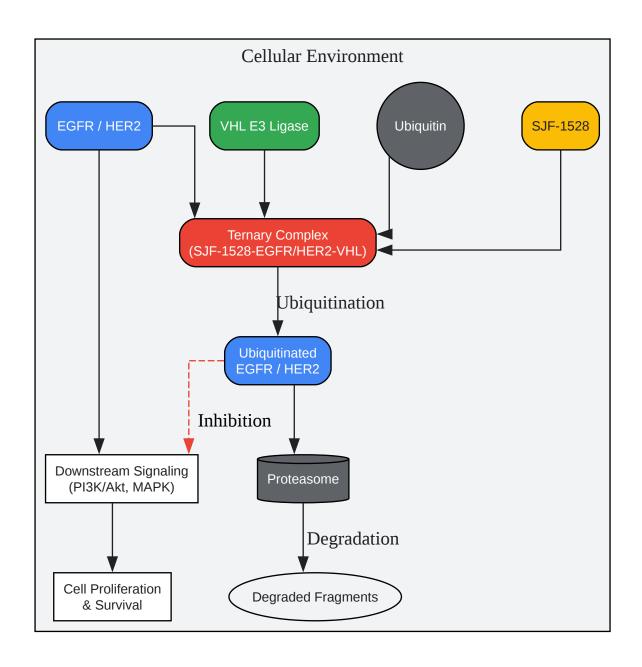
Introduction

SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is synthesized by linking the EGFR/HER2 inhibitor Lapatinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This heterobifunctional molecule recruits EGFR and HER2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for researchers and drug development professionals to study the activity of **SJF-1528**.

Mechanism of Action

SJF-1528 operates by hijacking the cell's ubiquitin-proteasome system to selectively eliminate EGFR and HER2 proteins. The Lapatinib component of SJF-1528 binds to the intracellular kinase domains of EGFR and HER2. The VHL ligand component simultaneously recruits the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target proteins (EGFR/HER2). The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, leading to the downregulation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[3][4][5]







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